Cytotoxic Potency in Erlotinib-Resistant NSCLC
In the erlotinib-resistant high MET-expressing HCC827B cell line, TM608 demonstrated modestly superior cytotoxic potency compared to its parent compound PHA665752 [1]. The difference was statistically significant, indicating that mitochondrial targeting confers a measurable advantage in reducing cell viability in this drug-resistant context.
| Evidence Dimension | Cell viability inhibition (cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 5.3 ± 0.4 μM |
| Comparator Or Baseline | PHA665752: IC50 = 8.9 ± 0.6 μM |
| Quantified Difference | Approximately 1.68-fold greater potency (p = 0.0013) |
| Conditions | Erlotinib-resistant high MET-expressing HCC827B cells; unpaired Student's t-test |
Why This Matters
Quantified superiority in a clinically relevant erlotinib-resistant NSCLC model validates the functional advantage of mitochondrial targeting for overcoming drug resistance, directly supporting procurement decisions for TKI resistance mechanism studies.
- [1] Yang T, Ng WH, Chen H, Chomchopbun K, Huynh TH, Go ML, Kon OL. Mitochondrial-Targeting MET Kinase Inhibitor Kills Erlotinib-Resistant Lung Cancer Cells. ACS Med Chem Lett. 2016;7(8):807-812. DOI: 10.1021/acsmedchemlett.6b00223 View Source
